HPLC Impurity Profile in Donepezil
5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone is a known and characterized impurity (Impurity I) in donepezil. In a validated isocratic reversed-phase HPLC method, its area percentage in various laboratory batches of donepezil was found to range from 0.05% to 0.2% [1]. This is a specific, quantifiable identity and purity attribute that distinguishes it from other donepezil-related impurities, such as Impurity II (4-(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl)piperidine) or Impurity III (2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol), which have different retention times and spectral characteristics.
| Evidence Dimension | Impurity level in donepezil bulk drug |
|---|---|
| Target Compound Data | 0.05% to 0.2% (area percentage by HPLC) |
| Comparator Or Baseline | Donepezil Impurity II, Impurity III, Impurity IV, Impurity V (all present at similar or different levels) |
| Quantified Difference | The target compound is a specific impurity with a defined quantitative range, allowing for targeted analytical method development and quality control release testing. |
| Conditions | Isocratic reversed-phase HPLC analysis of donepezil laboratory batches; spectral characterization by IR, NMR, and MS [1]. |
Why This Matters
This quantitative impurity data is essential for analytical method validation, reference standard qualification, and ensuring batch-to-batch consistency in donepezil manufacturing, directly impacting procurement for pharmaceutical quality control laboratories.
- [1] Krishna Reddy, K. V. S. R., et al. (2004). Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058. View Source
